molecular formula C16H15BrFNO B5880850 2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide

2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide

Cat. No. B5880850
M. Wt: 336.20 g/mol
InChI Key: VNRGTRXMVRTLQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide, also known as BFEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BFEA belongs to the class of compounds known as amides and is structurally similar to other compounds that have shown promise in treating various medical conditions.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide has been shown to inhibit the activity of AKT and mTOR, two enzymes that are frequently overactive in cancer cells. By inhibiting these enzymes, 2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide has also been shown to have anti-oxidant effects. 2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide can also modulate the activity of certain neurotransmitters, making it a potential treatment for neurological disorders such as depression and anxiety.

Advantages and Limitations for Lab Experiments

2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide is also stable under a wide range of conditions, allowing for long-term storage and experimentation. However, 2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. 2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide is also relatively expensive compared to other compounds used in research.

Future Directions

There are several future directions for research on 2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide. One potential avenue is to explore its use in combination with other drugs for the treatment of cancer. 2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide has been shown to have synergistic effects with certain chemotherapy drugs, suggesting that it may be effective in combination therapies. Another area of research is the potential use of 2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide in the treatment of neurological disorders. Studies have shown that 2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide can modulate the activity of certain neurotransmitters, making it a promising candidate for further investigation in this area. Finally, there is a need for further research into the safety and toxicity of 2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide, particularly in human subjects. While 2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide has shown promise in preclinical studies, more research is needed to determine its safety and efficacy in humans.

Synthesis Methods

2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide can be synthesized using a multi-step process that involves the reaction of 4-bromobenzylamine with 4-fluoroacetophenone to form an intermediate compound. This intermediate is then reacted with ethyl chloroacetate, followed by hydrolysis to obtain the final product, 2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide. The synthesis of 2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide has been optimized in recent years, resulting in higher yields and improved purity.

Scientific Research Applications

2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that 2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.

properties

IUPAC Name

2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrFNO/c17-14-5-1-13(2-6-14)11-16(20)19-10-9-12-3-7-15(18)8-4-12/h1-8H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRGTRXMVRTLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CC2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201824
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide

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